Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This conversion is the first step in glutaminolysis, a metabolic pathway that plays a critical role in cellular energy production, biosynthesis, and redox balance. [] GLS1 has two splice variants: kidney-type glutaminase (KGA) and glutaminase C isoform (GAC), both located in the mitochondria. [] GLS1 is ubiquitously expressed, while its isoform, GLS2, is primarily found in the liver. [, ] Cancer cells often exhibit increased reliance on glutamine metabolism, making GLS1 a promising target for cancer therapy. []
Glutaminase-1 is encoded by the GLS1 gene and exists in two main isoforms: kidney-type glutaminase (KGA) and glutaminase C (GAC). These isoforms differ in their expression and functional roles within cellular metabolism. The overexpression of glutaminase-1 has been observed in numerous cancers, making it a significant target for therapeutic intervention .
The synthesis of GLS1 inhibitors typically involves several steps, including the formation of peptide bonds between α,β-unsaturated carboxylic acids and precursor compounds. For instance, one method described involves mixing an amine with an acid and using HBTU as a coupling agent in dimethylformamide (DMF), followed by treatment with diisopropylethylamine (DIPEA) and heating at 60 °C overnight. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, products are purified through column chromatography .
The synthesis of specific inhibitors like GJ2 and GJ5 has demonstrated stability under various conditions, with yields reported around 31% for certain derivatives. These compounds have shown irreversible binding to the K320 residue of the KGA enzyme, indicating their potential efficacy as inhibitors .
The molecular structure of GLS1 inhibitors varies depending on the specific compound but generally includes features that facilitate binding to the active site or allosteric sites of the enzyme. For example, the structure of GJ2 includes a benzo[d][1,3]dioxole moiety that contributes to its binding properties. Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding interactions at the molecular level .
GLS1 inhibitors undergo various chemical reactions during their synthesis and interaction with target enzymes. The primary reaction involves covalent bond formation between the inhibitor and specific amino acid residues within the enzyme's active site. For instance, studies have shown that GJ2 and GJ5 form irreversible bonds with the K320 residue of KGA, leading to significant inhibition of enzyme activity .
Additionally, these inhibitors can alter metabolic pathways within cancer cells by affecting glutamine utilization, leading to changes in cellular growth dynamics .
The mechanism by which GLS1 inhibitors exert their effects primarily involves the disruption of glutaminolysis—a metabolic pathway crucial for cancer cell survival and proliferation. By inhibiting glutaminase-1 activity, these compounds lead to decreased levels of glutamate (the product of glutamine metabolism), which is essential for various biosynthetic processes within cells.
Research indicates that treatment with GLS1 inhibitors results in increased apoptosis in cancer cells characterized by high levels of glutaminase expression. For example, studies have shown that GLS1 inhibition leads to significant increases in reactive oxygen species accumulation and alterations in cell cycle progression in glioblastoma stem-like cells .
GLS1 inhibitors exhibit distinct physical and chemical properties that influence their biological activity. These properties include solubility, stability under physiological conditions, and binding affinity to target enzymes. For instance:
GLS1 inhibitors are primarily explored for their therapeutic potential in oncology. They are being investigated for use against various cancers including glioblastoma, breast cancer, and lung cancer due to their ability to disrupt metabolic pathways critical for tumor growth. Clinical trials have begun assessing compounds like CB839 for safety and efficacy in treating advanced solid tumors .
In addition to cancer therapy, research is ongoing into the use of GLS1 inhibitors as tools for studying metabolic pathways in cellular biology, providing insights into how metabolic dysregulation contributes to disease states.
Glutaminolysis represents a critical metabolic pathway that enables cancer cells to meet their heightened biosynthetic and energetic demands. This pathway begins with the extracellular uptake of glutamine—the most abundant circulating amino acid in plasma—through specialized transporters (SLC1A5, SLC7A5, SLC38A2). Intracellular glutamine is then deamidated to glutamate by mitochondrial glutaminase, with kidney-type glutaminase (GLS1) performing this rate-limiting step. Glutamate undergoes further conversion to α-ketoglutarate (α-KG) via glutamate dehydrogenase (GLUD1) or aminotransferases (GPT, GOT), enabling anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. This replenishment supports: [1] [4] [5]
The metabolic fates of glutamine-derived carbon and nitrogen are distributed across critical cellular processes:
Table 1: Metabolic Fates of Glutamine-Derived Carbon and Nitrogen [1] [5] [9]
Glutamine Component | Metabolic Pathway | Downstream Products | Cellular Function |
---|---|---|---|
α-Amino Nitrogen | Purine/Pyrimidine synthesis | IMP, GMP, UTP, CTP | Nucleotide biosynthesis |
Amide Nitrogen | Hexosamine pathway | UDP-GlcNAc | Glycosylation, signaling |
Carbons 1-5 | TCA cycle | Succinate, Malate, Oxaloacetate | Energy production, biosynthesis |
Glutamate | Glutathione synthesis | γ-Glutamylcysteine, GSH | Antioxidant defense |
Cancer cells exhibit metabolic reprogramming toward glutaminolysis, particularly under hypoxic conditions or when glycolytic intermediates are diverted toward biosynthetic pathways. This dependency creates a therapeutic vulnerability exploitable through GLS1 inhibition, which disrupts the entire downstream metabolic network essential for tumor proliferation and survival. [1] [5]
Human glutaminase exists as two genetically distinct isoforms: GLS1 (kidney-type) and GLS2 (liver-type). GLS1 demonstrates oncogenic properties and exists as two splice variants: kidney-type glutaminase (KGA) and the more catalytically active glutaminase C (GAC). These isoforms share an identical N-terminal sequence (residues 1-550) but differ in their C-terminal domains. The catalytic core (Ile221-Leu533) contains the conserved serine protease-like triad (Ser286-Lys289) essential for enzymatic activity. Structural analyses reveal that GLS1 functions as a tetrameric enzyme with catalytically active tetramers forming helical filaments upon activation—a conformational state stabilized by inorganic phosphate (Pi) binding at the dimer-dimer interface. This filamentation induces: [4] [5] [10]
Table 2: Structural and Functional Features of GLS1 Isoforms [4] [5]
Isoform | Catalytic Activity | Regulatory Features | Tissue Distribution | Cancer Relevance |
---|---|---|---|---|
KGA | Moderate | Responsive to phosphate activation | Kidney, intestine, brain | Overexpressed in multiple tumors |
GAC | High | Enhanced filament formation capacity | Ubiquitous | Associated with aggressive phenotypes |
GLS2 | Variable | p53-regulated, antioxidant functions | Liver | Tumor-suppressive in some contexts |
Allosteric inhibitors like BPTES and CB-839 (Telaglenastat) exploit the structural plasticity of GLS1 by binding at the dimer-dimer interface (Phe318, Leu321, Phe322, Leu323, Asn324, Glu325, Tyr394). This binding: [3] [4]
Active site inhibitors like 6-diazo-5-oxo-L-norleucine (DON) employ a distinct mechanism, covalently modifying the catalytic Ser286 nucleophile. This irreversible inhibition occurs through diazo group displacement and formation of a stable enzyme-inhibitor complex, where DON interacts with Tyr249, Asn335, Glu381, Asn388, Tyr414, Tyr466, and Val484 within the catalytic pocket. [10]
Table 3: GLS1 Inhibitor Mechanisms and Structural Interactions [4] [10]
Inhibitor Type | Representative Compound | Binding Site | Key Interactions | Conformational Effect |
---|---|---|---|---|
Allosteric | BPTES, CB-839 | Dimer-dimer interface | Hydrophobic pockets near Phe322, Tyr394 | Disrupts tetramer stability |
Active site | DON | Catalytic core | Covalent Ser286 bond; H-bonds with Tyr414, Asn335 | Blocks substrate access |
Competitive | Glutamate analogues | Substrate pocket | Ionic interactions with Lys289, Tyr466 | Mimics transition state |
Glutamine addiction represents a metabolic hallmark of many aggressive cancers, characterized by increased glutamine uptake and catabolism. This dependency arises through oncogene-driven metabolic reprogramming: [1] [2] [3]
Tumors exhibiting KEAP1/NFE2L2 mutations, STK11 loss, or ASNS deficiency demonstrate heightened vulnerability to GLS1 inhibition due to impaired compensatory metabolic pathways. Triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and renal cell carcinoma (RCC) show particular dependence, with GLS1 expression correlating with: [1] [5] [8]
Table 4: Biomarker-Directed Therapeutic Applications of GLS1 Inhibitors [5] [8] [9]
Biomarker | Cancer Type | Therapeutic Approach | Rationale |
---|---|---|---|
KEAP1/NFE2L2 mutations | NSCLC | CB-839 monotherapy | Impaired antioxidant response |
ASNS-low status | Ovarian cancer | CB-839 + asparaginase | Dual deprivation of glutamine/asparagine |
STK11 mutations | NSCLC, cervical cancer | CB-839 + metformin | AMPK activation synergy |
NF1 mutations | Leiomyosarcoma | IACS-6274 (clinical compound) | RAS pathway dependency |
KRAS mutations | PDAC, CRC | CB-839 + MEK inhibitors | Metabolic bypass blockade |
Despite compelling preclinical evidence, monotherapy with GLS1 inhibitors demonstrates limited clinical efficacy due to robust metabolic plasticity in tumors. Resistance mechanisms include: [5] [9]
These limitations have shifted focus toward rational combination strategies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7